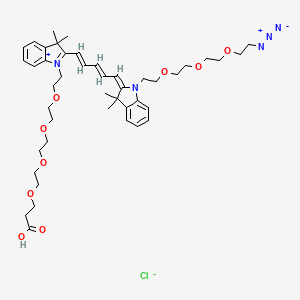

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

Description

Properties

Molecular Formula |

C44H62ClN5O9 |

|---|---|

Molecular Weight |

840.46 |

IUPAC Name |

3-[2-[2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |

InChI |

InChI=1S/C44H61N5O9.ClH/c1-43(2)36-12-8-10-14-38(36)48(20-24-54-28-32-57-31-27-53-23-19-46-47-45)40(43)16-6-5-7-17-41-44(3,4)37-13-9-11-15-39(37)49(41)21-25-55-29-33-58-35-34-56-30-26-52-22-18-42(50)51;/h5-17H,18-35H2,1-4H3;1H |

InChI Key |

UKACGQMFZSBZHG-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(azide-PEG3)-N'-(PEG4-acid)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: A Bifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, chemical biology, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a complex molecule integrating three key functional components: a terminal azide group, a terminal carboxylic acid, and a Cy5 fluorophore, all connected by polyethylene glycol (PEG) linkers. This unique architecture allows for sequential or orthogonal conjugation strategies.

The azide moiety serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are highly efficient and biocompatible, enabling the precise attachment of the linker to alkyne- or strained cyclooctyne-modified molecules.[1][2] The carboxylic acid group can be activated to form a stable amide bond with primary amine groups present in biomolecules like proteins and peptides.[3] The embedded Cy5 cyanine dye is a widely used fluorescent probe in the far-red region of the spectrum, making it ideal for various fluorescence-based detection and imaging applications.[4] The PEG chains enhance the solubility and bioavailability of the molecule and its conjugates.[3]

A summary of the key physicochemical and spectral properties of this compound is presented in Table 1.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄₄H₆₂ClN₅O₉ | [4][5] |

| Molecular Weight | 840.44 g/mol | [4] |

| CAS Number | 2107273-42-5 | [4][5] |

| Appearance | Solid | [6] |

| Solubility | Water, DMSO, DMF, DCM | [3] |

| Excitation Maximum (λex) | ~649 nm | [3][7] |

| Emission Maximum (λem) | ~667 nm | [3][7] |

| Purity | ≥95% | [4] |

Applications in Research and Drug Development

The principal application of this compound is as a bifunctional linker in the construction of PROTACs.[1][2][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][9]

The synthesis of a PROTAC using this linker would typically involve two key steps:

-

Amide Bond Formation: The carboxylic acid terminus of the linker is activated (e.g., using EDC or HATU) and reacted with an amine-containing ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide or VHL ligands).[3]

-

Click Chemistry: The azide terminus of the resulting conjugate is then reacted with an alkyne-functionalized ligand for the protein of interest (POI) via a CuAAC or SPAAC reaction.[1][2]

The embedded Cy5 fluorophore allows for the tracking and quantification of the PROTAC molecule in various assays, such as cellular uptake studies, localization experiments, and binding assays.

Experimental Protocols

Below are generalized protocols for the key reactions involving the use of this compound in the synthesis and evaluation of a PROTAC.

Protocol for PROTAC Synthesis

This protocol describes the conjugation of an E3 ligase ligand and a POI ligand to the this compound linker.

Part 1: Amide Coupling of E3 Ligase Ligand

-

Dissolve this compound (1.0 eq) and the amine-containing E3 ligase ligand (1.0-1.2 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.5 eq) and a base such as DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the azide-linker-E3 ligase ligand conjugate.

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-linker-E3 ligase ligand conjugate (1.0 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a mixture of t-butanol and water (e.g., 1:1 v/v).

-

Add a copper(II) sulfate solution (0.1 eq) and a sodium ascorbate solution (0.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC.

Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading a target protein in a cellular context.

-

Cell Seeding and Treatment:

-

Seed the appropriate cell line in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. selvita.com [selvita.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ijrpr.com [ijrpr.com]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5: Mechanism of Action and Applications in Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. We will delve into its core mechanism of action, detailing the roles of its constituent chemical moieties. This guide will further explore its applications, particularly in the realms of bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs), supported by structured data and detailed experimental protocols.

Core Molecular Structure and Functional Components

This compound is a heterobifunctional molecule designed for versatile applications in biological research. Its structure can be deconstructed into four key functional units:

-

Azide Group (-N₃): This moiety serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent linkage of the molecule to entities bearing an alkyne or a strained alkyne (like DBCO or BCN), respectively.[3][4]

-

Carboxylic Acid Group (-COOH): This functional group provides a second, distinct point of conjugation. The carboxylic acid can be activated to form a reactive ester (e.g., an N-hydroxysuccinimide or NHS ester) which then readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins or at the N-terminus of polypeptides, to form stable amide bonds.[5][6]

-

Polyethylene Glycol (PEG) Linkers (-PEG3- and -PEG4-): The molecule incorporates two PEG spacers of defined length. These hydrophilic linkers serve several critical purposes: they increase the overall water solubility of the molecule, reduce steric hindrance between the conjugated partners, and minimize non-specific interactions.

-

Cyanine 5 (Cy5) Dye: This is a fluorescent reporter molecule. Cy5 is a bright, far-red fluorescent dye that is well-suited for biological applications due to the low autofluorescence of many biological samples in its emission range.[7][8] It can be excited by common laser lines (e.g., 633 nm or 647 nm) and its fluorescence allows for the detection, localization, and quantification of the labeled species.[7]

Mechanism of Action in Bioconjugation

The primary mechanism of action of this compound revolves around its ability to act as a molecular bridge, covalently connecting two different molecules of interest while simultaneously attaching a fluorescent reporter for tracking and analysis. This is achieved through a sequential or orthogonal two-step conjugation strategy.

Step 1: Amide Bond Formation

Typically, the carboxylic acid is the first point of reaction. It is activated to an NHS ester, which then reacts with an amine-containing biomolecule (e.g., a protein, antibody, or peptide) to form a stable amide linkage. This step results in the target biomolecule being tagged with both an azide group and a Cy5 dye.

Step 2: Azide-Alkyne Cycloaddition

The azide-tagged biomolecule can then be reacted with a second molecule that has been functionalized with an alkyne group. This reaction, catalyzed by copper(I) in the case of CuAAC, forms a stable triazole linkage, completing the bioconjugation.[1][] Alternatively, for in vivo applications or with sensitive biological samples where copper toxicity is a concern, the azide can react with a strained alkyne (e.g., DBCO) via SPAAC, which does not require a metal catalyst.[9]

The logical workflow for a typical bioconjugation experiment is illustrated in the diagram below.

Caption: General workflow for bioconjugation using the bifunctional linker.

Application in PROTAC Development

A significant application of this compound is in the synthesis and evaluation of PROTACs.[3][4][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the linker serves to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The inclusion of the Cy5 dye allows for the visualization and tracking of the PROTAC, enabling studies on its cellular uptake, localization, and engagement with its targets.

The signaling pathway initiated by a fluorescently-labeled PROTAC is depicted below.

Caption: PROTAC mechanism leading to targeted protein degradation.

Quantitative Data

The photophysical properties of the Cy5 fluorophore are crucial for its application. Below is a summary of its key characteristics.

| Property | Value | Reference |

| Maximum Excitation Wavelength (λ_max, ex) | ~650 nm | [11] |

| Maximum Emission Wavelength (λ_max, em) | ~670 nm | [11] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [12] |

| Quantum Yield | Environmentally sensitive | [] |

| Recommended Laser Lines | 633 nm, 647 nm | [7] |

Experimental Protocols

Protocol for Labeling a Protein via Amide Coupling

This protocol describes the general steps for labeling a protein containing primary amines with this compound.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO

-

Reaction buffer (e.g., Phosphate buffer, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare Reagents:

-

Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer immediately before use.

-

-

Activate the Carboxylic Acid:

-

In a microcentrifuge tube, combine a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS with the linker.

-

Incubate for 15 minutes at room temperature to generate the reactive Sulfo-NHS ester.

-

-

Conjugation Reaction:

-

Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quench the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visibly colored.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-labeled protein from the previous step to an alkyne-functionalized molecule.

Materials:

-

Azide-labeled protein

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

Procedure:

-

Prepare Reaction Mixture:

-

In a microcentrifuge tube, combine the azide-labeled protein and a 5- to 10-fold molar excess of the alkyne-functionalized molecule in a suitable buffer.

-

Prepare a premix of CuSO₄ and the copper-binding ligand. A common ratio is 1:5 (CuSO₄:ligand).[1]

-

-

Initiate the Reaction:

-

Add the CuSO₄/ligand premix to the reaction tube to a final copper concentration of 50-200 µM.

-

Add the sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) state.[1]

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature, protected from light. The tube should be sealed to minimize oxygen exposure, which can inhibit the reaction.[1]

-

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst, excess reagents, and unreacted starting materials.

-

The experimental workflow for this two-step conjugation is visualized in the diagram below.

Caption: A two-stage experimental workflow for protein conjugation.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]

- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 8. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. glpbio.cn [glpbio.cn]

- 11. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 12. Cyanine - Wikipedia [en.wikipedia.org]

N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional molecule N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, a versatile tool in modern drug discovery and proteomics. This document details its chemical properties, applications, and a representative experimental protocol for its use in bioconjugation.

Core Molecular Attributes

This compound is a custom-synthesized molecule featuring three key functional components: an azide group for bioorthogonal "click" chemistry, a carboxylic acid for conventional bioconjugation, and a Cy5 fluorophore for sensitive detection. The polyethylene glycol (PEG) spacers (PEG3 and PEG4) enhance its solubility in aqueous media and provide spatial separation between the conjugated moieties.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C44H62ClN5O9 | [1][2][3] |

| Molecular Weight | 840.44 g/mol | [1][2][3] |

| Purity | ≥95% | [2] |

| CAS Number | 2107273-42-5 | [1][2][3] |

| Excitation Maximum (λex) | 649 nm | [3] |

| Emission Maximum (λem) | 667 nm | [3] |

| Solubility | Water, DMSO, DMF | [3] |

| Storage | -20°C, protected from light | [3] |

Key Applications

The unique trifunctional nature of this molecule makes it a valuable reagent in several advanced research areas:

-

Proteolysis-Targeting Chimeras (PROTACs): This molecule is frequently employed as a fluorescently labeled linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The azide and carboxylic acid termini allow for the sequential or orthogonal conjugation of a target-binding ligand and an E3 ligase-binding ligand. The embedded Cy5 dye enables the visualization and tracking of the PROTAC within cellular systems.

-

Fluorescence Labeling and Bioimaging: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules, creating a stable amide bond. This allows for the covalent attachment of the Cy5 fluorophore for applications such as fluorescence microscopy, flow cytometry, and Western blotting.

-

Click Chemistry: The azide group facilitates highly specific and efficient conjugation to molecules containing an alkyne group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This bioorthogonal reaction is widely used for labeling biomolecules in complex biological samples.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a fluorescently labeled bioconjugate using this compound. This protocol first involves the conjugation of a protein of interest (POI) to the carboxylic acid terminus, followed by a click chemistry reaction to attach an alkyne-modified molecule.

Step 1: Amide Coupling to a Protein of Interest (POI)

This step conjugates the carboxylic acid group of the linker to a primary amine on the POI.

Materials:

-

This compound

-

Protein of Interest (POI) with accessible primary amines (e.g., lysine residues)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

In a separate tube, dissolve EDC (1.2 equivalents) and NHS (1.2 equivalents) in the Reaction Buffer.

-

Add the this compound solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

-

Conjugation to POI:

-

Dissolve the POI in the Reaction Buffer.

-

Add the activated linker solution to the POI solution. The molar ratio of linker to POI should be optimized but a starting point of 10:1 is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add Quenching Buffer to the reaction mixture to quench any unreacted NHS-ester.

-

Purify the POI-(PEG)-Cy5 conjugate using size-exclusion chromatography to remove excess linker and reagents.

-

Characterize the conjugate using UV-Vis spectroscopy to determine the degree of labeling.

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step attaches an alkyne-modified molecule to the azide group of the POI-(PEG)-Cy5 conjugate.

Materials:

-

POI-(PEG)-Cy5 conjugate from Step 1

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of the alkyne-modified molecule, CuSO4, and sodium ascorbate in the Reaction Buffer.

-

-

Click Reaction:

-

In a reaction tube, combine the POI-(PEG)-Cy5 conjugate and a molar excess of the alkyne-modified molecule.

-

If using TBTA, add it to the mixture at this stage.

-

Initiate the reaction by adding CuSO4 followed by sodium ascorbate. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.

-

Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the final fluorescently labeled bioconjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove the catalyst and excess reagents.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Amide Coupling of the Linker to a Protein of Interest.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

An In-depth Technical Guide on the Solubility and Stability of N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the bifunctional fluorescent linker, N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5. This molecule is increasingly utilized in bioconjugation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] Understanding its solubility and stability is critical for its effective use in experimental design, ensuring reproducibility and the successful synthesis of labeled biomolecules.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates several key functional moieties:

-

Cyanine 5 (Cy5) Dye: A far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm.[3] Its fluorescence in the near-infrared region is advantageous for biological imaging due to reduced autofluorescence from tissues.[4]

-

Polyethylene Glycol (PEG) Spacers (PEG3 and PEG4): Short, hydrophilic PEG chains that enhance the aqueous solubility of the molecule.[3][5][6] These linkers also provide flexibility and reduce steric hindrance in bioconjugation reactions.

-

Azide Group (-N₃): A reactive group that participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific conjugation.[1][7]

-

Carboxylic Acid Group (-COOH): A terminal acid group that can be activated to react with primary amines, forming stable amide bonds.[5]

This combination of features makes it a versatile tool for labeling proteins, nucleic acids, and other biomolecules.

Solubility Profile

The solubility of this compound is influenced by its constituent parts. The Cy5 core is inherently hydrophobic, while the PEG linkers and the terminal carboxylic acid group significantly enhance its hydrophilicity.[5][8]

Table 1: Expected Solubility of this compound

| Solvent Type | Solvent Examples | Expected Solubility | Rationale and Remarks |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), TRIS, HEPES | Soluble | The hydrophilic PEG spacers and the ionizable carboxylic acid group promote solubility in aqueous media.[3][5][6] Solubility may be pH-dependent, increasing at neutral to alkaline pH where the carboxylic acid is deprotonated. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These solvents are effective at dissolving both the hydrophobic Cy5 core and the polar components of the molecule.[4][9] DMSO is a common solvent for preparing concentrated stock solutions.[10] |

| Polar Protic Solvents | Water, Methanol, Ethanol | Soluble | Water solubility is good due to the PEG chains.[3][9] Solubility in alcohols is also expected, though potentially less than in DMSO or DMF. |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | DCM can dissolve the overall structure, indicating its utility in certain organic synthesis and purification steps.[3] |

| Nonpolar Apolar Solvents | Hexane, Toluene, Diethyl Ether | Poorly Soluble / Insoluble | The overall polarity of the molecule, dominated by the PEG linkers and ionic groups, makes it incompatible with nonpolar solvents. |

Note: The information in this table is based on qualitative data from suppliers and the known properties of the molecule's components. Quantitative solubility (e.g., in mg/mL) should be determined empirically for specific applications.

Stability Profile

The stability of this compound is crucial for its storage and use in experimental settings. Key factors affecting its stability are temperature, pH, and light exposure.

Table 2: Expected Stability of this compound

| Condition | Parameter | Expected Stability | Rationale and Remarks |

| Temperature | Long-term Storage (Solid) | Stable at -20°C or lower for months to years. | Recommended by suppliers for long-term preservation of the compound's integrity.[5] |

| Long-term Storage (In Solution) | Stable for months at -20°C or -80°C in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can lead to degradation and moisture absorption in DMSO, which can reduce solubility.[10] | |

| Short-term Storage (In Solution) | Stable for days to weeks at 2-8°C when protected from light. | Short-term storage in a refrigerator is feasible for working solutions. | |

| Elevated Temperatures | Degradation is likely, particularly of the cyanine dye. | Thermal degradation of cyanine dyes can occur, leading to a loss of fluorescence. | |

| pH | pH Range | Generally stable in the pH range of 4-10. | Cy5 dyes are known to be relatively stable within this pH range.[11] Extreme pH values should be avoided. |

| High pH | Potential for hydrolysis of ester linkages if present, though the primary structure is generally robust. | The core structure is relatively stable, but functional groups could be susceptible to extreme alkaline conditions. | |

| Low pH | Stable. The azide group is stable under most conditions, including acidic ones. | The azide functionality is known for its high stability. | |

| Light Exposure | Photostability | Susceptible to photobleaching upon prolonged exposure to excitation light. | Cyanine dyes, including Cy5, can undergo photodegradation, leading to an irreversible loss of fluorescence.[12] Store in the dark. |

Experimental Protocols

The following protocols provide standardized methods for researchers to quantitatively assess the solubility and stability of this compound.

This protocol uses UV-Vis spectroscopy to determine the saturation concentration of the dye in a given solvent.

-

Preparation of a Standard Curve:

-

Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO).

-

Create a series of dilutions from the stock solution in the solvent of interest (e.g., PBS pH 7.4).

-

Measure the absorbance of each dilution at the maximum absorption wavelength of Cy5 (~649 nm) using a spectrophotometer.

-

Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient using the Beer-Lambert law.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Measure the absorbance of the clear, saturated solution.

-

Use the standard curve to calculate the concentration of the dissolved compound, which represents its solubility in that solvent.

-

This protocol measures the rate of photobleaching under continuous illumination.

-

Sample Preparation:

-

Prepare a solution of the compound in the desired buffer or solvent at a typical working concentration (e.g., 1 µM).

-

Place the solution in a quartz cuvette or a well of a microplate.

-

-

Fluorescence Measurement Over Time:

-

Use a spectrofluorometer or a fluorescence microscope equipped with a suitable laser line for Cy5 excitation (~640 nm).

-

Continuously illuminate the sample with the excitation light source at a constant power.

-

Record the fluorescence emission intensity at regular intervals (e.g., every 30 seconds) over a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time.

-

The rate of decrease in fluorescence intensity indicates the photobleaching rate. This can be compared across different conditions or with other dyes.

-

This protocol evaluates the effect of pH on the compound's fluorescence and chemical integrity.

-

Sample Preparation:

-

Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

-

Add a small aliquot of a concentrated stock solution of the compound to each buffer to reach the same final concentration.

-

-

Incubation and Measurement:

-

Incubate the solutions at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours).

-

After incubation, measure the absorbance and fluorescence emission spectra of each sample.

-

-

Data Analysis:

-

Plot the fluorescence intensity and maximum emission wavelength as a function of pH.

-

Significant changes in fluorescence or spectral shifts indicate pH-dependent instability or protonation/deprotonation events affecting the fluorophore.

-

For a more detailed analysis, HPLC can be used to check for the appearance of degradation products.

-

This protocol assesses the compound's stability at different temperatures.

-

Sample Preparation:

-

Prepare aliquots of the compound in the desired solvent or buffer.

-

-

Incubation:

-

Store the aliquots at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for different durations (e.g., 1 day, 1 week, 1 month). Include a control sample stored at -20°C.

-

-

Analysis:

-

At each time point, retrieve the samples and allow them to return to room temperature.

-

Measure the absorbance and fluorescence intensity.

-

A significant decrease in absorbance or fluorescence compared to the -20°C control indicates thermal degradation.

-

HPLC analysis can be performed to quantify the remaining intact compound and identify degradation products.

-

Visualizations

The following diagram illustrates a logical workflow for a comprehensive characterization of the solubility and stability of this compound.

Caption: Workflow for characterizing the solubility and stability of a fluorescent dye conjugate.

Summary and Recommendations

This compound is a valuable reagent for bioconjugation, offering the benefits of far-red fluorescence, click chemistry compatibility, and enhanced aqueous solubility. Based on its structure, it is expected to be readily soluble in aqueous buffers and polar organic solvents like DMSO and DMF.

For optimal performance and longevity, the following handling and storage recommendations should be followed:

-

Storage: Store the solid compound at -20°C or below, protected from light and moisture.

-

Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: Aqueous working solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light.

-

Experimental Conditions: During use, minimize exposure to ambient light to prevent photobleaching. Ensure the pH of the reaction buffer is within the stable range of the dye (typically pH 4-10).

By following these guidelines and, if necessary, performing the detailed characterization experiments outlined in this guide, researchers can ensure the reliable and effective use of this compound in their drug development and molecular biology applications.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. pharmatutor.org [pharmatutor.org]

- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-Labelled Nanoparticles Inform on the Stability of Fluorescent Labels In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nanomolar Protein Thermal Profiling with Modified Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 9. youtube.com [youtube.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Architect's Toolkit: An In-depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, where precision and efficacy are paramount, bifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools. These versatile molecular bridges offer a powerful means to connect therapeutic payloads, targeting moieties, and other functional molecules, profoundly influencing the stability, solubility, and pharmacokinetic profiles of the resulting conjugates. This technical guide provides a comprehensive exploration of bifunctional PEG linkers, delving into their core principles, diverse classifications, and practical applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Core Principles of PEGylation in Bioconjugation

PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone of modern biopharmaceutical development.[1] The fundamental properties of PEG — a hydrophilic, biocompatible, and non-immunogenic polymer — bestow significant advantages upon the molecules they modify.[1] The primary goals of incorporating PEG linkers are to enhance a drug's pharmacokinetic and pharmacodynamic profile.

Key benefits include:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more amenable to aqueous environments for administration and formulation.[2]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1]

-

Reduced Immunogenicity: PEG chains can effectively mask antigenic epitopes on the surface of therapeutic proteins, thereby diminishing the likelihood of an immune response.[3]

-

Increased Stability: The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the conjugated molecule from degradation.[1]

A Comparative Overview of Bifunctional PEG Linker Architectures

Bifunctional PEG linkers are broadly classified based on the reactivity of their terminal functional groups and their structural arrangement.

Homobifunctional vs. Heterobifunctional Linkers

-

Homobifunctional Linkers: Possess two identical reactive groups, making them suitable for crosslinking identical molecules or for polymerization.[4] However, their application in conjugating two different molecules can lead to a mixture of products and may require more rigorous purification.[5]

-

Heterobifunctional Linkers: Feature two different reactive groups, enabling a controlled, sequential conjugation of two distinct molecular entities.[6] This orthogonal reactivity results in a more homogenous and well-defined final product with a higher yield of the desired conjugate.[5]

Table 1: Quantitative Comparison of Homobifunctional vs. Heterobifunctional Linkers in a Model Bioconjugation [5]

| Parameter | Homobifunctional Linker (e.g., HO-PEG-OH) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) |

| Yield of Desired Conjugate (%) | 25-40% | 60-80% |

| Presence of Oligomeric Byproducts | High | Low to None |

| Purity after Standard Purification (%) | 75-85% | >95% |

Linear vs. Branched Linkers

-

Linear PEGs: Consist of a single, straight chain of ethylene glycol units. They are the most common type of PEG linker.

-

Branched PEGs: Feature multiple PEG arms extending from a central core. This architecture can offer enhanced steric hindrance, potentially leading to a more significant reduction in immunogenicity and a longer circulation half-life compared to linear PEGs of the same total molecular weight.[7][8] However, some studies suggest that branching may not have a significant effect on the anti-PEG immune response.[9][10]

Table 2: Impact of PEG Architecture on Immunogenicity and Pharmacokinetics

| Parameter | Linear PEG | Branched PEG | Reference |

| Immunogenicity | Can elicit anti-PEG antibodies. | May offer a more marked reduction in immunogenicity compared to small linear PEGs. | [3] |

| Circulation Half-Life | Increases with molecular weight. | Can have extended half-lives compared to linear PEGs of the same molecular weight. | [8] |

| Hydrodynamic Volume | Increases with chain length. | No significant difference in viscosity radii compared to linear PEGs of the same total molecular weight. | [8] |

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker is critical, as it dictates the mechanism of payload release.

-

Cleavable Linkers: Are designed to be stable in circulation but are cleaved under specific physiological conditions, such as the acidic environment of endosomes or the presence of specific enzymes in the target cell's lysosome.[11] This allows for the controlled release of the payload at the site of action.[12] Common cleavage mechanisms include acid-labile hydrazones, reducible disulfide bonds, and protease-sensitive peptide sequences.[11]

-

Non-Cleavable Linkers: Form a stable bond between the two conjugated molecules. The payload is released only after the complete degradation of the carrier molecule (e.g., the antibody in an ADC) within the lysosome.[13] This strategy generally results in higher plasma stability and a potentially better safety profile.[14]

Table 3: Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs) [14]

| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |

| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome. | Proteolytic degradation of the antibody backbone in the lysosome. |

| Released Payload | Unmodified, potent payload. | Payload attached to the linker and an amino acid residue. |

| Plasma Stability | Generally lower, with potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation. |

| Bystander Effect | High, due to the release of membrane-permeable payload. | Low to negligible, as the released payload is charged and less permeable. |

| Off-Target Toxicity | Higher potential due to premature release and bystander effect. | Lower potential due to higher stability and limited bystander effect. |

Experimental Workflows and Signaling Pathways

Visualizing the complex processes involved in bioconjugation and the subsequent biological fate of the conjugate is crucial for a deeper understanding.

Logical Workflow for Bifunctional PEG Linker Selection

The selection of an appropriate bifunctional PEG linker is a multi-step process that requires careful consideration of the properties of the molecules to be conjugated and the desired characteristics of the final product.

Caption: A logical workflow for the rational selection of a bifunctional PEG linker.

Signaling Pathway of Antibody-Drug Conjugate (ADC) Internalization and Payload Release

The therapeutic efficacy of an ADC is critically dependent on its successful internalization and the subsequent release of its cytotoxic payload within the target cancer cell.

Caption: The cellular pathway of ADC internalization, trafficking, and payload release.[15][16][17]

Experimental Workflow for PROTAC Synthesis using a Bifunctional PEG Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Bifunctional PEG linkers are crucial for optimizing the formation of the ternary complex.

Caption: A generalized experimental workflow for the synthesis of a PROTAC.

Detailed Experimental Protocols

The successful implementation of bioconjugation strategies relies on well-defined and robust experimental protocols.

Protocol 1: Amine-Reactive PEGylation using an NHS-Ester Linker

This is one of the most common methods for modifying proteins, targeting the abundant primary amines on lysine residues and the N-terminus.[1]

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Amine-reactive PEG-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL. The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for storage.[18]

-

Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.[18]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM and incubate for an additional 15-30 minutes.

-

Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (SEC) or dialysis.[1]

-

Characterization: Analyze the PEGylated protein using SDS-PAGE, HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[18][19]

Protocol 2: Thiol-Reactive PEGylation using a Maleimide Linker

This method provides a more site-specific conjugation by targeting the sulfhydryl groups of cysteine residues.[1]

Materials:

-

Thiol-containing protein solution (in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

-

PEG-Maleimide reagent

-

Reducing agent (e.g., DTT or TCEP), if necessary

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced using an agent like DTT or TCEP. The reducing agent must then be completely removed before proceeding.[1]

-

PEG-Maleimide Solution Preparation: Prepare a stock solution of the PEG-Maleimide in a suitable buffer (e.g., PBS, pH 7) or an organic solvent like DMSO.[20]

-

Conjugation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[20]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[20]

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG-Maleimide.[20]

-

Characterization: Assess the final product using SDS-PAGE, HPLC, and mass spectrometry.[18][19]

Protocol 3: Bioorthogonal Conjugation using Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[21]

Materials:

-

Azide-functionalized biomolecule

-

Alkyne-functionalized PEG linker

-

Copper(II) sulfate (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelating ligand (e.g., THPTA)

-

Aqueous buffer or a mixture of water and a miscible organic solvent (e.g., DMSO, tBuOH)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azide- and alkyne-containing molecules, CuSO4, sodium ascorbate, and the ligand in the appropriate solvents.

-

Catalyst Premix: In a separate tube, mix the CuSO4 and ligand solutions.

-

Conjugation Reaction: In the main reaction vessel, combine the azide- and alkyne-functionalized molecules. Add the catalyst premix, followed by the sodium ascorbate solution to initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is often complete within this timeframe.

-

Purification: Purify the resulting conjugate using standard methods such as SEC, HPLC, or precipitation.

-

Characterization: Verify the formation of the conjugate using techniques like mass spectrometry and HPLC.[18][19]

Quantitative Data on the Impact of PEG Linkers

The choice of PEG linker can have a quantifiable impact on the properties and performance of a bioconjugate.

Table 4: Effect of PEG Linker Length on ADC Pharmacokinetics and Efficacy [13]

| PEG Linker Length | Clearance Rate (mL/day/kg) | In Vivo Efficacy (Tumor Growth Inhibition) |

| PEG2 | ~15 | Moderate |

| PEG4 | ~10 | Improved |

| PEG8 | ~5 | Optimal |

| PEG12 | ~5 | Significant anti-tumor activity |

| PEG24 | ~5 | Significant tumor suppression |

Note: Data is synthesized from various preclinical studies and is intended to show general trends. Actual values will vary depending on the specific ADC and experimental model.

Conclusion

Bifunctional PEG linkers are a versatile and powerful class of reagents that are central to the advancement of bioconjugation science. By understanding the fundamental principles of PEGylation, the distinct characteristics of different linker architectures, and the nuances of various conjugation chemistries, researchers can rationally design and synthesize bioconjugates with optimized properties for a wide range of therapeutic and diagnostic applications. The careful selection and implementation of the appropriate PEG linker, guided by quantitative data and robust experimental protocols, are critical for unlocking the full potential of these innovative molecular constructs.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. researchgate.net [researchgate.net]

- 4. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]

- 9. researchgate.net [researchgate.net]

- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flowchart Creation [developer.mantidproject.org]

- 20. labinsights.nl [labinsights.nl]

- 21. confluore.com.cn [confluore.com.cn]

A Technical Guide to the Spectral Properties and Applications of Cy5 Dye

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core spectral properties of Cyanine5 (Cy5) dye, a widely utilized far-red fluorescent marker in biological research and drug development. This document details the dye's excitation and emission characteristics, offers standardized experimental protocols for their determination, and illustrates its application in common laboratory techniques through detailed workflows.

Core Spectroscopic Properties of Cy5

Cy5 is a synthetic cyanine dye renowned for its high fluorescence intensity and photostability.[1] Its fluorescence in the far-red region of the spectrum is particularly advantageous for biological applications due to reduced autofluorescence from cells and tissues at these longer wavelengths, leading to an improved signal-to-noise ratio.[1][2] The key quantitative spectral and physical properties of Cy5 are summarized in the table below.

| Property | Value | Units | References |

| Excitation Maximum (λex) | ~649 - 651 | nm | [3][4] |

| Emission Maximum (λem) | ~666 - 670 | nm | [3][4] |

| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹ | [4][5] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | - | [4][5] |

| Recommended Laser Lines | 633, 647 | nm | [1][6] |

| Common Emission Filter | ~660 - 720 | nm | [2] |

Note: Spectral properties can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated.[1][7]

Experimental Protocols

Accurate characterization of fluorescent dyes is critical for reproducible and quantitative experimental results. The following sections provide detailed methodologies for determining the key spectral properties of Cy5.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of a dye solution using a spectrofluorometer.[8][9]

Materials:

-

Spectrofluorometer with excitation and emission monochromators[8]

-

Quartz cuvette (10 mm path length)

-

Cy5 dye solution of known concentration in a suitable solvent (e.g., PBS, ethanol)

-

Solvent blank (the same solvent used to dissolve the dye)

Procedure:

-

Instrument Setup: Power on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Blank Measurement: Fill the cuvette with the solvent blank. Place it in the sample holder.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the known absorption maximum of Cy5 (~649 nm).

-

Scan the emission monochromator across a wavelength range that encompasses the expected emission of Cy5 (e.g., 600 nm to 800 nm).

-

Record the resulting fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a wavelength range that includes the expected absorption of Cy5 (e.g., 550 nm to 700 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).[8]

-

-

Data Correction: Correct the raw spectra for instrument-specific variations in lamp intensity and detector sensitivity as a function of wavelength. This is typically done using correction files provided by the instrument manufacturer.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is most commonly used.[10][11]

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (10 mm path length)

-

Test sample: Cy5 solution of unknown quantum yield

-

Reference standard: A dye with a known quantum yield and spectral properties similar to Cy5 (e.g., Cresyl Violet in methanol, Φ = ~0.54)

-

Solvent

Procedure:

-

Prepare Solutions: Prepare a series of dilutions (at least four) for both the Cy5 sample and the reference standard in the same solvent. The concentrations should be low enough to ensure the absorbance at the excitation wavelength is between 0.02 and 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence:

-

Set the excitation wavelength on the spectrofluorometer, ensuring it is the same for both the sample and the standard.

-

Measure the fluorescence emission spectrum for each dilution of the sample and the standard. The measurement range should cover the entire emission band.

-

Ensure that the excitation and emission slit widths are identical for all measurements.

-

-

Data Analysis:

-

For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Perform a linear regression for both data sets. The plots should be linear and pass through the origin.

-

-

Calculate Quantum Yield: The quantum yield of the Cy5 sample (Φ_sample) is calculated using the following equation:[10]

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the linear regression plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if they are different).

-

Applications and Experimental Workflows

Cy5 is a versatile dye used in a wide range of applications in molecular biology and cell imaging.[12][13] The following sections describe some of these key applications and provide logical workflows for their execution.

Immunofluorescence Staining

Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein or antigen in cells or tissues by using an antibody labeled with a fluorescent dye. Cy5 is well-suited for IF due to its emission in the far-red spectrum, which minimizes background autofluorescence.[2]

Workflow for a typical immunofluorescence staining protocol.

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. Cy5-conjugated antibodies are frequently used to label specific cell surface or intracellular markers for immunophenotyping and cell sorting.[14]

Workflow for cell analysis using flow cytometry with a Cy5-labeled antibody.

Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores).[15] It is a powerful tool for studying molecular interactions and conformational changes. The Cy3 and Cy5 pair is a commonly used donor-acceptor pair for FRET experiments due to the significant overlap between Cy3's emission spectrum and Cy5's excitation spectrum.[15][16]

Signaling pathway illustrating FRET between Cy3 (donor) and Cy5 (acceptor).

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. benchchem.com [benchchem.com]

- 3. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 9. emeraldcloudlab.com [emeraldcloudlab.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. Main uses of cyanine dyes | AxisPharm [axispharm.com]

- 13. biocompare.com [biocompare.com]

- 14. CY5 on flow cytometry Cyanine5 Nucleic acid analysis Cell cycle - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 15. benchchem.com [benchchem.com]

- 16. FRET - Flow Cytometry Core Facility [icms.qmul.ac.uk]

An In-depth Technical Guide to Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific labeling of proteins. We will delve into the core principles, compare key reaction types, provide detailed experimental protocols, and illustrate the application of this technology in biological research and drug discovery.

Core Principles of Click Chemistry in Protein Labeling

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, occurring in mild, often aqueous, conditions.[1][2] These characteristics make them ideal for bioconjugation, the process of linking molecules to biological targets like proteins.[3] The foundation of click chemistry in protein labeling lies in the introduction of a bioorthogonal functional group—a chemical moiety that is inert to the biological environment—into a protein of interest. This "handle" can then be specifically targeted by a complementary reactive group on a probe molecule (e.g., a fluorescent dye, biotin, or a drug molecule) through a click reaction.[4][5]

The two most prominent click chemistry reactions used for protein labeling are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions involve the formation of a stable triazole linkage between an azide and an alkyne.[1][6]

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[7] It is known for its fast reaction rates and high yields.[6] However, the requirement for a copper catalyst can be a drawback for live-cell imaging due to potential cytotoxicity.[8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity associated with copper, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[3][9] The relief of ring strain provides the driving force for the reaction. While generally slower than CuAAC, SPAAC is highly biocompatible and has become the method of choice for labeling proteins in living systems.[10][11]

Data Presentation: Quantitative Comparison of Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific experimental requirements. The following tables summarize key quantitative data to aid in this decision.

| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst | Copper(I) | None | [6] |

| Reaction Rate (Second-order rate constant) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹ (can be up to 10⁴ M⁻¹s⁻¹ with optimized cyclooctynes) | [12][13][14] |

| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | [6] |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live cells and in vivo studies | [8][10] |

| Regioselectivity | High (1,4-disubstituted triazole) | Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) | [6] |

| Reactant | Second-Order Rate Constant (k₂) | Notes | References |

| Staudinger Ligation (Azide + Phosphine) | 10⁻³ M⁻¹s⁻¹ | Slow kinetics, phosphine reagents can oxidize. | [13] |

| Ketone Condensation | 10⁻⁴ - 10⁻³ M⁻¹s⁻¹ | Slow kinetics, may require high reagent concentrations. | [13] |

| SPAAC (OCT + Azide) | 0.0024 M⁻¹s⁻¹ | First generation cyclooctyne, similar kinetics to Staudinger ligation. | [13] |

| Photo-click Reaction (Nitrile Imine + Acrylamide) | 11.0 M⁻¹s⁻¹ | Fast reaction, requires photoirradiation. | [12] |

| Tetrazine Ligation | ~10² - 10⁴ M⁻¹s⁻¹ | Very fast kinetics, suitable for labeling low abundance biomolecules. | [12][14] |

| TAMM Condensation | > 10⁴ M⁻¹s⁻¹ | Extremely fast kinetics. | [15] |

Experimental Protocols

Here, we provide detailed methodologies for common click chemistry protein labeling experiments.

Metabolic Labeling of Proteins with an Azide Analog

This protocol describes the incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.

Materials:

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Culture cells to the desired confluency.

-

Remove the regular growth medium and wash the cells once with PBS.

-

Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

-

Add AHA to the methionine-free medium to the desired final concentration (typically 25-50 µM).[16]

-

Incubate the cells for the desired labeling period (e.g., 4-24 hours).[17][18]

-

After incubation, remove the AHA-containing medium and wash the cells twice with PBS.

-

Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

The resulting cell lysate containing azide-labeled proteins is now ready for the click reaction.

In Vitro Protein Labeling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified proteins in a cell lysate with an alkyne-containing probe.

Materials:

-

Azide-labeled protein lysate (from Protocol 3.1)

-

Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)[19]

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)[19]

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)[19]

-

PBS, pH 7.4

Procedure:

-

To 50 µL of protein lysate (1-5 mg/mL), add 100 µL of PBS.[19]

-

Add 4 µL of the alkyne-probe stock solution (final concentration ~20 µM, can be optimized).[19]

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.[19][20]

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[19][20]

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution.[19][20]

-

Vortex the reaction mixture briefly and incubate at room temperature for 30 minutes, protected from light.[19][20]

-

The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, mass spectrometry).

Live-Cell Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of cell-surface proteins containing an azide handle with a cyclooctyne-bearing fluorescent dye.

Materials:

-

Cells with azide-labeled surface proteins (e.g., through metabolic labeling with an azido-sugar)

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

PBS

Procedure:

-

Plate cells expressing the azide-labeled protein of interest in a suitable imaging dish.

-

Wash the cells twice with warm PBS.

-

Replace the medium with pre-warmed live-cell imaging medium.

-

Add the cyclooctyne-fluorophore conjugate to the medium to the desired final concentration (typically 5-25 µM).

-

Incubate the cells at 37°C for 30-60 minutes.

-

Remove the labeling medium and wash the cells three times with warm PBS.

-

Replace with fresh live-cell imaging medium.

-

The cells are now ready for live-cell imaging.

Mandatory Visualizations

Signaling Pathway: GPCR Labeling for Studying Allosteric Signaling

Click chemistry can be used to label G protein-coupled receptors (GPCRs) to study their signaling pathways. For instance, an unnatural amino acid with a bioorthogonal handle can be incorporated into a specific site of a GPCR. This allows for the attachment of a fluorescent probe to monitor conformational changes upon ligand binding and subsequent G protein activation.[21][22][23]

Caption: GPCR labeling via click chemistry to monitor signaling cascades.

Experimental Workflow: Proteome-wide Analysis of Newly Synthesized Proteins

Click chemistry is a powerful tool for the analysis of newly synthesized proteins (the "nascent proteome").[4][24] This workflow outlines the key steps from metabolic labeling to protein identification by mass spectrometry.[25][26]

Caption: Workflow for nascent proteome analysis using click chemistry.

Logical Relationship: Drug Target Identification using Click Chemistry

Click chemistry can be employed to identify the protein targets of a drug.[27] A drug molecule is modified with a bioorthogonal handle (e.g., an alkyne). This modified drug is then used to treat cells, where it binds to its target protein(s). Subsequent click reaction with an azide-biotin probe allows for the enrichment and identification of these target proteins.

Caption: Logical workflow for drug target identification using click chemistry.

References

- 1. Click Chemistry – Med Chem 101 [medchem101.com]

- 2. bachem.com [bachem.com]

- 3. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry in Proteomic Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

- 19. vectorlabs.com [vectorlabs.com]

- 20. broadpharm.com [broadpharm.com]

- 21. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

- 23. youtube.com [youtube.com]

- 24. A nascent proteome study combining click chemistry with 2DE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. impactproteomics.com [impactproteomics.com]

- 26. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]

- 27. A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional, fluorescent linker N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5, its application in the development of Proteolysis Targeting Chimeras (PROTACs), and the experimental methodologies used to characterize these novel therapeutic agents.

Introduction to this compound in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase). This compound is a versatile linker designed to facilitate the modular synthesis and analysis of PROTACs. Its key features include:

-

An Azide Group: Enables covalent linkage to a molecule containing an alkyne group via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-promoted Alkyne-Azide Cycloaddition - SPAAC).[1][2]

-

A Carboxylic Acid Group: Allows for standard amide bond formation with an amine-containing molecule, typically a ligand for the POI or E3 ligase.

-

A Polyethylene Glycol (PEG) Spacer: The PEG3 and PEG4 chains increase the linker's hydrophilicity and solubility, which can improve the overall properties of the resulting PROTAC.[2]

-

A Cyanine 5 (Cy5) Fluorophore: A far-red fluorescent dye that allows for the direct visualization and quantification of the PROTAC in various assays, including live-cell imaging and binding studies.

Physicochemical and Spectroscopic Properties

Understanding the properties of the linker is crucial for designing and interpreting experiments.

| Property | Value | Source(s) |

| Chemical Properties | ||

| Molecular Formula | C₄₄H₆₂ClN₅O₉ | [3] |

| Molecular Weight | 840.44 g/mol | [3] |

| CAS Number | 2107273-42-5 | [3] |

| Solubility | Soluble in Water, DMSO, DMF | [4] |

| Spectroscopic Properties (Cy5) | ||

| Excitation Maximum (λex) | ~649 nm | [1] |

| Emission Maximum (λem) | ~667-671 nm | [1][5] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1][5] |

| Quantum Yield (Φ) | ~0.27 (in PBS) | [1] |

PROTAC Synthesis Strategy

The synthesis of a fluorescent PROTAC using this compound typically involves a two-step process. The order of these steps can be varied depending on the specific chemistry of the POI and E3 ligase ligands.

Experimental Protocols

The Cy5 tag on the PROTAC enables a variety of quantitative and qualitative assays to characterize its activity.

Western Blotting for Protein Degradation

This is a standard endpoint assay to quantify the reduction in target protein levels.

Protocol:

-